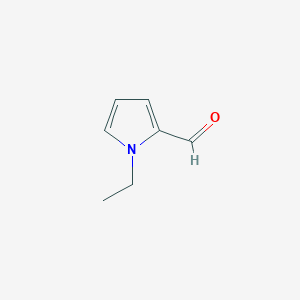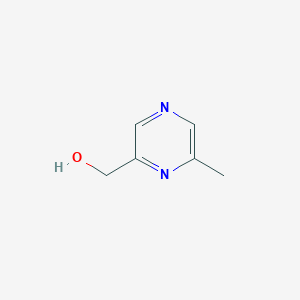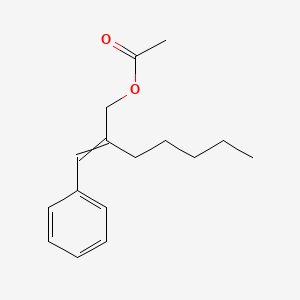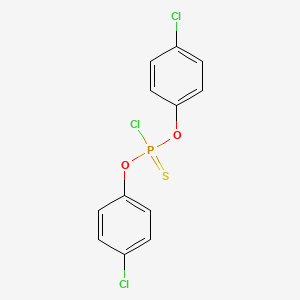
Chloro-bis(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane
Overview
Description
Chloro-bis(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane, also known as CbCP-SLP, is an organophosphorus compound used in scientific research and laboratory experiments. It is a colorless and odorless crystalline solid that is soluble in organic solvents. CbCP-SLP has been used in a variety of studies due to its ability to interact with several biological systems.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for Chloro-bis(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane involves the reaction of 4-chlorophenol with phosphorus pentachloride to form 4-chlorophenyl dichlorophosphate. This intermediate is then reacted with sodium sulfide to form 4-chlorophenyl thionophosphate. Finally, the thionophosphate is reacted with chloroform and sodium hydroxide to form Chloro-bis(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane.
Starting Materials
4-chlorophenol, Phosphorus pentachloride, Sodium sulfide, Chloroform, Sodium hydroxide
Reaction
4-chlorophenol is reacted with phosphorus pentachloride to form 4-chlorophenyl dichlorophosphate., 4-chlorophenyl dichlorophosphate is reacted with sodium sulfide to form 4-chlorophenyl thionophosphate., 4-chlorophenyl thionophosphate is reacted with chloroform and sodium hydroxide to form Chloro-bis(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane.
Scientific Research Applications
Chloro-bis(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane has been used in a variety of scientific research applications, including studies of the biological effects of organophosphorus compounds, the development of new drugs, and the study of molecular interactions. It has also been used in studies of the structure and function of proteins, enzymes, and other biological molecules. Chloro-bis(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane has also been used in studies of the interaction of drugs with their receptors and in the study of the metabolism of drugs.
Mechanism Of Action
Chloro-bis(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane has been shown to interact with several biological systems, including proteins, enzymes, and other molecules. It is believed that Chloro-bis(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane acts as an inhibitor of enzymes, which can lead to the inhibition of certain biochemical processes. It has also been shown to bind to certain receptors and modulate their activity, which can lead to changes in the activity of other molecules.
Biochemical And Physiological Effects
Chloro-bis(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, which can lead to the inhibition of certain biochemical processes. It has also been shown to modulate the activity of certain receptors, which can lead to changes in the activity of other molecules. In addition, Chloro-bis(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane has been shown to have anti-inflammatory, antitumor, and antifungal effects.
Advantages And Limitations For Lab Experiments
The main advantage of using Chloro-bis(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane in laboratory experiments is its ability to interact with several biological systems. This allows for a more comprehensive understanding of the effects of the compound on various biochemical and physiological processes. However, Chloro-bis(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane is not widely available and can be difficult to synthesize, which can limit its use in laboratory experiments.
Future Directions
There are several potential future directions for Chloro-bis(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane. One potential direction is to further study its effects on proteins, enzymes, and other biological molecules. This could help to better understand the molecular mechanisms of action of the compound and its effects on various biochemical and physiological processes. Additionally, further research could be conducted to develop new drugs based on Chloro-bis(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane, as well as to study the interaction of drugs with their receptors. Finally, further research could be conducted to better understand the metabolism of drugs and the effects of Chloro-bis(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane on the metabolism of drugs.
properties
IUPAC Name |
chloro-bis(4-chlorophenoxy)-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3O2PS/c13-9-1-5-11(6-2-9)16-18(15,19)17-12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQOSDILQMXCPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OP(=S)(OC2=CC=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3O2PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308254 | |
| Record name | NSC202838 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro-bis(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane | |
CAS RN |
55526-70-0 | |
| Record name | NSC202838 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC202838 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



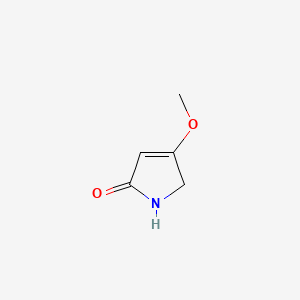

![Methyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1330449.png)
![2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1330452.png)
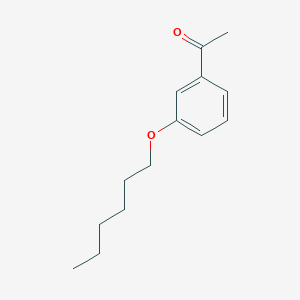
![1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1330459.png)
